C–I vs. C–Cl Cross-Coupling Reactivity
In a direct head-to-head comparison within the same molecule, 1-chloro-4-iodo-2,7-naphthyridine underwent stepwise cross-coupling with complete regioselectivity: Pd-catalyzed Negishi coupling occurred exclusively at the 4-iodo position, leaving the 1-chloro site intact for subsequent Co-catalyzed functionalization [1]. This demonstrates that the C–I bond in 2,7-naphthyridinones reacts preferentially over C–Cl, enabling orthogonal synthetic strategies. 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one retains the same 4-iodo substitution pattern and is therefore expected to exhibit analogous kinetic selectivity in Pd- and Co-catalyzed cross-couplings relative to its 4-chloro analog (CAS 1234616-02-4).
| Evidence Dimension | Regioselectivity of cross-coupling (C–I vs. C–Cl) |
|---|---|
| Target Compound Data | 4-Iodo-2-methyl-2,7-naphthyridin-1(2H)-one: 4-iodo reacts preferentially (inferred from 1-chloro-4-iodo-2,7-naphthyridine data) |
| Comparator Or Baseline | 2,7-Naphthyridine, 1-chloro-4-iodo- (CAS 1234616-02-4): exclusive Negishi coupling at C4–I; C1–Cl remains unreacted |
| Quantified Difference | Complete regioselectivity (100% C4–I coupling; 0% C1–Cl coupling under Pd conditions) |
| Conditions | Pd-catalyzed Negishi coupling, then CoCl₂·2LiCl (5%) with sodium formate (50%) for second step |
Why This Matters
This establishes the 4-iodo group as the kinetically preferred handle for iterative cross-coupling, a critical advantage for users building complex polyfunctional naphthyridine libraries.
- [1] Knochel, P. et al. (2017). Preparation of Polyfunctional Naphthyridines by Cobalt-Catalyzed Cross-Couplings of Halogenated Naphthyridines with Magnesium and Zinc Organometallics. PMC6400433. Scheme 3: stepwise functionalization of 1-chloro-4-iodo-2,7-naphthyridine. View Source
